molecular formula C14H15N5S B12247574 9-ethyl-N-[2-(methylsulfanyl)phenyl]-9H-purin-6-amine

9-ethyl-N-[2-(methylsulfanyl)phenyl]-9H-purin-6-amine

Cat. No.: B12247574
M. Wt: 285.37 g/mol
InChI Key: VIOLVSBKRJBNPB-UHFFFAOYSA-N
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Description

9-ethyl-N-[2-(methylsulfanyl)phenyl]-9H-purin-6-amine is a compound that belongs to the purine class of heterocyclic aromatic organic compounds. Purines are known for their significant roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features an ethyl group at the 9-position and a methylsulfanylphenyl group at the N-position, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-N-[2-(methylsulfanyl)phenyl]-9H-purin-6-amine typically involves multi-step organic synthesis. One common method includes the alkylation of a purine derivative with an ethylating agent, followed by the introduction of the methylsulfanylphenyl group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-N-[2-(methylsulfanyl)phenyl]-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: H2, Pd/C

    Substitution: HNO3, Br2

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced purine derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

9-ethyl-N-[2-(methylsulfanyl)phenyl]-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-ethyl-N-[2-(methylsulfanyl)phenyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interfere with DNA replication processes. The exact pathways and targets would depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-phenylpurine: Lacks the ethyl and methylsulfanyl groups, resulting in different chemical properties.

    9-ethylpurine: Similar ethyl substitution but lacks the methylsulfanylphenyl group.

    2-methylthioadenine: Contains a methylthio group but differs in the purine substitution pattern.

Uniqueness

9-ethyl-N-[2-(methylsulfanyl)phenyl]-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethyl and methylsulfanylphenyl groups may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C14H15N5S

Molecular Weight

285.37 g/mol

IUPAC Name

9-ethyl-N-(2-methylsulfanylphenyl)purin-6-amine

InChI

InChI=1S/C14H15N5S/c1-3-19-9-17-12-13(15-8-16-14(12)19)18-10-6-4-5-7-11(10)20-2/h4-9H,3H2,1-2H3,(H,15,16,18)

InChI Key

VIOLVSBKRJBNPB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=CC=CC=C3SC

Origin of Product

United States

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